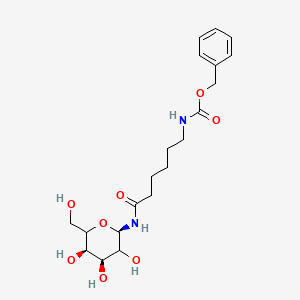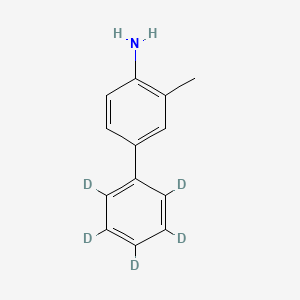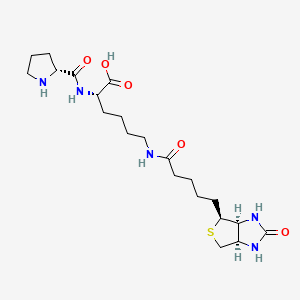
Fmoc-erythro-Sphingosine
Vue d'ensemble
Description
Fmoc-erythro-Sphingosine (FES) is a novel sphingosine derivative that has been recently synthesized and studied for its potential applications in biomedical research. FES is a synthetic sphingosine analogue containing a Fmoc (9-fluorenylmethyloxycarbonyl) group at the amino terminus, an erythro-isomeric unit at the central position, and a sphingosine moiety at the carboxyl terminus. FES is a versatile compound with several applications in the fields of biochemistry, physiology, and cell biology.
Applications De Recherche Scientifique
Fmoc-erythro-Sphingosine has several applications in biomedical research. It has been used as a substrate for sphingosine kinase, an enzyme involved in the regulation of cell proliferation and apoptosis. Fmoc-erythro-Sphingosine has also been used as a substrate for sphingosine-1-phosphate lyase, an enzyme involved in the regulation of inflammatory responses. Fmoc-erythro-Sphingosine has also been studied for its potential applications in drug delivery, gene therapy, and cancer research.
Mécanisme D'action
Fmoc-erythro-Sphingosine is a substrate for sphingosine kinase and sphingosine-1-phosphate lyase, two enzymes involved in the regulation of cell proliferation and apoptosis. When Fmoc-erythro-Sphingosine is phosphorylated by sphingosine kinase, it is converted to Fmoc-erythro-Sphingosine-1-phosphate (Fmoc-erythro-Sphingosine-1P). Fmoc-erythro-Sphingosine-1P can then be dephosphorylated by sphingosine-1-phosphate lyase to form Fmoc-erythro-Sphingosine.
Biochemical and Physiological Effects
Fmoc-erythro-Sphingosine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the production of inflammatory mediators. Fmoc-erythro-Sphingosine has also been shown to modulate the activity of several enzymes involved in the regulation of cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Fmoc-erythro-Sphingosine in laboratory experiments has several advantages. Fmoc-erythro-Sphingosine is a stable compound that is easy to synthesize and can be stored for long periods of time. In addition, Fmoc-erythro-Sphingosine can be used as a substrate for sphingosine kinase and sphingosine-1-phosphate lyase, two enzymes involved in the regulation of cell proliferation and apoptosis. However, there are some limitations to the use of Fmoc-erythro-Sphingosine in laboratory experiments. Fmoc-erythro-Sphingosine is a relatively new compound and its effects are not fully understood. In addition, the effects of Fmoc-erythro-Sphingosine on different cell types may vary, and its effects on cell proliferation and apoptosis may be limited.
Orientations Futures
There are several potential future directions for the use of Fmoc-erythro-Sphingosine in biomedical research. Fmoc-erythro-Sphingosine could be used to study the role of sphingosine kinase and sphingosine-1-phosphate lyase in the regulation of cell proliferation and apoptosis. In addition, Fmoc-erythro-Sphingosine could be used as a substrate for drug delivery, gene therapy, and cancer research. Finally, Fmoc-erythro-Sphingosine could be used to study the effects of sphingosine-1-phosphate on cell signaling pathways and the regulation of inflammatory responses.
Méthodes De Synthèse
Fmoc-erythro-Sphingosine is synthesized through a three-step process. The first step involves the condensation of Fmoc-L-serine and erythro-2-amino-3-hydroxy-propionic acid to form Fmoc-erythro-L-serine. The second step involves the reaction of Fmoc-erythro-L-serine with N-methyl-morpholine-N-oxide to form Fmoc-erythro-sphingosine. The final step involves the reaction of Fmoc-erythro-sphingosine with hydrochloric acid to form Fmoc-erythro-Sphingosine.
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(36)31(24-35)34-33(37)38-25-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h14-23,30-32,35-36H,2-13,24-25H2,1H3,(H,34,37)/b23-14+/t31-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNQQIYQAZKODL-MLXMVAJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747815 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-erythro-Sphingosine | |
CAS RN |
56607-19-3 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561812.png)



![2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester](/img/structure/B561817.png)







